3-Aminopent-4-en-1-ol

Beschreibung

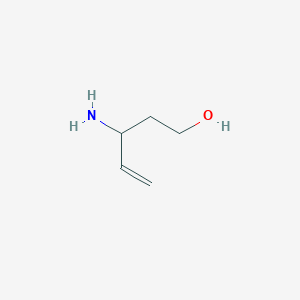

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminopent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXLYJICRBQJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573761 | |

| Record name | 3-Aminopent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175431-85-3 | |

| Record name | 3-Aminopent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminopent 4 En 1 Ol and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For 3-aminopent-4-en-1-ol, which contains a stereogenic center at the C-3 position, several advanced strategies can be employed to achieve high levels of enantiopurity and diastereoselectivity.

Asymmetric Catalysis in the Formation of Chiral this compound

Asymmetric catalysis offers a powerful and atom-economical approach to chiral molecules. For the synthesis of this compound, two primary catalytic strategies can be envisioned: the asymmetric allylation of a suitable amino aldehyde or the enantioselective reduction of a γ-amino-α,β-unsaturated ester.

One potential route involves the asymmetric allylation of an N-protected 2-aminopropionaldehyde. This transformation can be catalyzed by chiral Lewis acids or organocatalysts, enabling the enantioselective installation of the vinyl group at the C-3 position. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. A representative transformation is depicted below:

Alternatively, an enantioselective reduction of a γ-amino-α,β-unsaturated ester can be employed. This approach utilizes chiral reducing agents or catalytic hydrogenation with chiral catalysts to selectively reduce the double bond, thereby establishing the stereocenter at C-3. Subsequent reduction of the ester group would then yield the desired amino alcohol.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Chiral BINOL-derived phosphoric acid | N-protected amino aldehyde | Homoallylic amine | Up to 95% |

| Ru-BINAP complex | γ-amino-α,β-unsaturated ester | γ-amino ester | Up to 99% |

| Chiral oxazaborolidine | γ-amino ketone | γ-amino alcohol | Up to 98% |

Chiral Pool Approaches Utilizing Precursors to this compound

The chiral pool provides a valuable source of enantiomerically pure starting materials derived from nature. Amino acids and carbohydrates are particularly attractive precursors for the synthesis of this compound.

For instance, L-serine, a readily available amino acid, can serve as a chiral building block. The synthesis could involve the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group into a suitable leaving group. Subsequent displacement with a vinyl organometallic reagent would introduce the vinyl group at the C-3 position. Finally, reduction of the carboxyl group would afford the target molecule.

Similarly, carbohydrates offer a rich source of chirality. A derivative of a simple sugar, such as D-glyceraldehyde, could be transformed through a series of stereocontrolled reactions, including olefination and amination, to construct the this compound backbone.

| Chiral Precursor | Key Transformation(s) |

| L-Serine | Protection, activation of hydroxyl, vinylation, reduction |

| L-Aspartic acid | Protection, reduction, olefination, amination |

| D-Glyceraldehyde | Olefination, oxidation, amination, reduction |

Kinetic Resolution Techniques Applied to Racemic this compound Analogues

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For racemic this compound, enzymatic kinetic resolution is a particularly attractive approach.

Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines. In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase and reaction conditions, such as the solvent and acyl donor, is critical for achieving high enantioselectivity.

| Enzyme | Acyl Donor | Solvent | Resolved Product(s) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Toluene | Enantioenriched acylated amine and remaining amino alcohol |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Diisopropyl ether | Enantioenriched acylated alcohol and remaining amino alcohol |

Diastereoselective Control in this compound Synthesis

When synthesizing derivatives of this compound with additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions often rely on the steric and electronic properties of the substrate and reagents.

For example, the reduction of a γ-amino-β-hydroxy ketone derivative can lead to the formation of either syn- or anti-1,3-amino alcohol diastereomers, depending on the choice of reducing agent. Chelation-controlled reductions, for instance, can favor the formation of the syn diastereomer, while non-chelating conditions may lead to the anti product.

Similarly, the addition of a nucleophile to a chiral γ-amino aldehyde can proceed with high diastereoselectivity, guided by the existing stereocenter. Felkin-Anh and chelation-controlled models are often used to predict the stereochemical outcome of such reactions.

| Reaction Type | Substrate | Reagent/Conditions | Major Diastereomer |

| Ketone Reduction | γ-amino-β-hydroxy ketone | Zn(BH₄)₂ | syn-1,3-diol |

| Ketone Reduction | γ-amino-β-hydroxy ketone | NaBH₄, CeCl₃ | anti-1,3-diol |

| Nucleophilic Addition | Chiral γ-amino aldehyde | Allyltrimethylsilane, TiCl₄ | anti-homoallylic alcohol |

| Nucleophilic Addition | Chiral γ-amino aldehyde | Allylmagnesium bromide | syn-homoallylic alcohol |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials.

Strategic Disconnections and Functional Group Interconversions

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary C-C bonds that can be disconnected are the C2-C3 and C3-C4 bonds. Additionally, functional group interconversions (FGIs) can simplify the structure and lead to more accessible precursors.

Disconnection 1: C3-C4 Bond (Allylation Route)

This disconnection leads back to a 3-aminopropanal (B1211446) synthon and a vinyl nucleophile. In the forward synthesis, this corresponds to an asymmetric allylation of an N-protected 3-aminopropionaldehyde. This is a convergent and efficient approach to establishing the stereocenter at C-3.

Disconnection 2: C2-C3 Bond (Amino Acid Route)

This disconnection reveals a chiral amino acid derivative as a potential starting material. By transforming the carboxyl group of a suitable amino acid, such as L-aspartic acid, into the C1-C2 alcohol fragment and introducing the vinyl group, the target molecule can be accessed. This approach leverages the readily available chirality of amino acids.

Functional Group Interconversion (FGI) leading to a Nitro-Aldehyde

An FGI of the amino group to a nitro group simplifies the retrosynthesis. A subsequent disconnection of the C3-C4 bond suggests a Henry (nitro-aldol) reaction between a nitroethane equivalent and an α,β-unsaturated aldehyde, followed by reduction of the nitro group and the aldehyde.

These retrosynthetic strategies provide a roadmap for the synthesis of this compound, highlighting the importance of advanced synthetic methodologies in achieving stereochemical control. The choice of a specific route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Utilization of Common Building Blocks for this compound Scaffolds

The synthesis of the this compound scaffold, a versatile bifunctional molecule, can be envisioned through the strategic assembly of smaller, readily available chemical building blocks. While direct, single-step syntheses from simple precursors are not extensively documented, retrosynthetic analysis points to several plausible C3, C4, and C5 synthons.

One conceptual approach involves a C3 + C2 strategy. For instance, a protected 3-aminoprop-1-ene derivative could react with a C2 synthon like ethylene (B1197577) oxide. This pathway would involve the nucleophilic opening of the epoxide ring by the amine or a corresponding organometallic species, establishing the C3-C2 bond and installing the primary alcohol at C1.

Alternatively, a C4 + C1 strategy could be employed. A precursor such as a protected 4-aminobut-1-ene could undergo hydroxymethylation at the C2 position. This might be achieved through functional group interconversion, such as the conversion of a halide to an alcohol or through a formylation followed by reduction.

A linear C5 building block approach is also feasible, starting from a molecule that already contains the five-carbon backbone. For example, 1,4-pentadiene (B1346968) could be a logical starting material. A selective functionalization process, such as an aminohydroxylation reaction, could then introduce the required amine and alcohol functionalities across one of the double bonds. Another potential C5 precursor is glutaraldehyde, which could undergo a series of transformations including a selective Wittig reaction to introduce the vinyl group and a reductive amination to install the amine.

These strategies rely on the availability of functionalized small molecules that serve as the foundational pieces for constructing the target molecule. The choice of building block is often dictated by factors such as commercial availability, cost, and the efficiency of subsequent chemical transformations.

Modern Synthetic Routes and Methodological Innovations

Aminohydroxylation Reactions Towards this compound Precursors

Asymmetric aminohydroxylation (AA) is a powerful method for the direct, stereoselective conversion of alkenes into valuable 1,2-amino alcohols. nih.gov The Sharpless asymmetric aminohydroxylation, in particular, has emerged as a premier strategy for this transformation. organic-chemistry.orgrsc.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand and a stoichiometric nitrogen source to achieve syn-selective addition of amine and hydroxyl groups across a double bond. organic-chemistry.orgnih.gov

For the synthesis of a this compound precursor, a logical starting material would be a 1,4-diene, such as 1,4-pentadiene. The Sharpless AA reaction could, in principle, selectively functionalize one of the two double bonds. The regioselectivity of the addition can be influenced by the substrate and the choice of chiral ligand. organic-chemistry.org The reaction typically employs N-halo-sulfonamides, -amides, or -carbamates as the nitrogen source, which yields a protected amino alcohol upon reaction. rsc.orgnih.gov

The catalytic cycle involves the formation of an osmium(VIII)-imido species, which undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the syn-amino alcohol product and regenerate the catalyst. organic-chemistry.org The use of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derived ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, induces high levels of enantioselectivity by directing the addition to a specific face of the alkene. nih.gov While the scope of the Sharpless AA is broad, its application to unconjugated dienes requires careful control to avoid over-oxidation or reaction at both double bonds. princeton.edu

Palladium-Catalyzed Reactions in the Synthesis of this compound Skeletons

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, offering highly efficient and selective methods for forming carbon-nitrogen and carbon-carbon bonds. The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is particularly relevant for the synthesis of the this compound skeleton. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a nucleophile with an allylic substrate that contains a leaving group, proceeding through a characteristic π-allyl palladium intermediate. wikipedia.org

To construct the this compound framework, a substrate such as pent-4-ene-1,3-diol (B6599432) could be used. After selective activation of the C3 hydroxyl group (e.g., conversion to an acetate or carbonate), a palladium(0) catalyst would facilitate oxidative addition to form the π-allyl complex. Subsequent attack by an amine nucleophile (e.g., ammonia (B1221849) or a protected amine equivalent) would then install the amino group at the C3 position. organic-chemistry.org The regioselectivity of the nucleophilic attack is a key consideration and can often be controlled by the choice of ligands and reaction conditions. organic-chemistry.orgpku.edu.cn

More direct approaches involve the use of allylic alcohols themselves. nih.govrsc.orgresearchgate.net Recent advancements have demonstrated that palladium complexes, sometimes in the presence of specific ligands like phosphine-boranes, can catalyze the direct amination of allylic alcohols, avoiding the need for pre-activation of the hydroxyl group. acs.org These methods are highly atom-economical and represent a significant methodological innovation. The development of asymmetric, three-component Tsuji-Trost reactions further expands the utility of this chemistry, allowing for the rapid construction of complex and chiral amino acid derivatives. nih.govsemanticscholar.org

Intramolecular Cyclization Approaches to this compound Derived Heterocycles

The this compound scaffold contains both a nucleophilic amine and a terminal alkene, making it an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles, particularly piperidines. rsc.orgdtic.mil Such cyclizations are a powerful strategy for building molecular complexity and are frequently employed in natural product synthesis.

One common approach is a hydroamination reaction, where the N-H bond adds across the C=C double bond. This can be catalyzed by various transition metals or strong bases. Depending on the reaction conditions and catalyst, this cyclization can lead to either the 5-exo-trig product (a substituted pyrrolidine) or the 6-endo-trig product (a 4-methyl-piperidine derivative).

Alternatively, the molecule can undergo cyclization via activation of one of the functional groups. For instance, the alcohol could be converted into a leaving group (e.g., a tosylate or mesylate). The amine can then act as an intramolecular nucleophile, displacing the leaving group to form a piperidine (B6355638) ring containing a vinyl substituent. This process is a classic method for N-heterocycle synthesis. organic-chemistry.org

Modern variations include radical cyclizations and transition-metal-catalyzed processes that can offer high levels of stereo- and regiocontrol. nih.gov For example, an aminyl radical could be generated from the amine, which then adds to the alkene. Furthermore, the amino alcohol can be a building block in multicomponent reactions that lead to more complex heterocyclic systems like oxazines or bicyclic oxazolidines. mdpi.comresearchgate.net The propensity for amino esters and carbonates to undergo intramolecular cyclization to form lactams or oxazolidinones also highlights the inherent reactivity of such bifunctional scaffolds. nih.gov

Table of Potential Cyclization Products from this compound Derivatives

| Reactant Derivative | Reaction Type | Major Product Class |

|---|---|---|

| N-Protected this compound | Intramolecular Hydroamination | Substituted Piperidine |

| This compound | Activation of alcohol, N-alkylation | Vinyl-substituted Piperidine |

| This compound | Reaction with Aldehydes | Oxazine derivatives |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Aminopent 4 En 1 Ol

Mechanistic Investigations of Functional Group Transformations

The chemical behavior of 3-Aminopent-4-en-1-ol is dictated by the interplay of its three key functional groups: the terminal alkene, the primary alcohol, and the primary amine. Understanding the specific reactivity of each moiety is crucial for its strategic application in synthesis.

The terminal double bond in this compound is susceptible to a variety of electrophilic addition reactions. Furthermore, its position relative to the amino and hydroxyl groups allows for participation in intramolecular cyclization reactions, often catalyzed by transition metals.

One important transformation is the palladium-catalyzed intramolecular aminopalladation, a key step in the synthesis of nitrogen-containing heterocycles. In a process analogous to the aza-Wacker reaction, a palladium(II) catalyst can coordinate to the alkene, which is then attacked by the tethered amine nucleophile. This typically proceeds through a syn-aminopalladation, followed by subsequent reactions of the resulting organopalladium intermediate.

The alkene can also undergo allylic C-H amination. For example, homoallylic N-nosyl carbamates can undergo palladium(II)/sulfoxide-catalyzed intramolecular allylic C-H amination to form vinyl oxazolidinones. This reaction proceeds with high chemoselectivity, favoring amination at the allylic position of the terminal olefin. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Mechanistic Feature |

| Intramolecular Aminopalladation | Pd(II) catalyst, oxidant (e.g., benzoquinone) | Nitrogen heterocycle | syn-aminopalladation of the double bond |

| Allylic C-H Amination | Pd(II)/sulfoxide catalyst, N-nosyl carbamate | Vinyl oxazolidinone | C-H activation at the allylic position |

The primary alcohol in this compound can undergo typical transformations such as oxidation, esterification, and etherification. The choice of reagents allows for selective modification of the hydroxyl group while preserving the amine and alkene functionalities.

Standard oxidation protocols can convert the primary alcohol to the corresponding aldehyde or carboxylic acid. For instance, Swern oxidation or the use of Dess-Martin periodinane would yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid, 3-aminopent-4-enoic acid.

Furthermore, the hydroxyl group can act as a nucleophile in intramolecular cyclizations. For example, intramolecular oxymercuration can be initiated by treating the molecule with a mercury(II) salt, leading to the formation of a substituted tetrahydrofuran (B95107).

| Reaction Type | Reagents | Product |

| Oxidation to Aldehyde | Dess-Martin periodinane | 3-Amino-4-pentenal |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Aminopent-4-enoic acid |

| Etherification (Williamson) | NaH, Alkyl halide (e.g., CH₃I) | 3-Amino-1-methoxypent-4-ene |

| Intramolecular Oxycyclization | Hg(OAc)₂, then NaBH₄ | 2-(1-Aminoethyl)tetrahydrofuran |

The primary amine of this compound is a nucleophilic center and can readily undergo alkylation, acylation, and sulfonylation. Selective mono-N-alkylation of 3-amino alcohols can be challenging due to the competing dialkylation. However, a method involving chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) allows for selective mono-N-alkylation. organic-chemistry.org The amino alcohol forms a stable chelate with 9-BBN, which, after deprotonation and reaction with an alkyl halide, yields the monoalkylated product upon mild acidic workup. organic-chemistry.org

Acylation with acid chlorides or anhydrides under basic conditions affords the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are often used to protect the amine functionality during subsequent reactions.

| Reaction Type | Reagents | Product Type |

| Selective Mono-N-alkylation | 1. 9-BBN; 2. Base (e.g., NaH); 3. Alkyl halide (RX); 4. H₃O⁺ | Secondary amine |

| Acylation | Acyl chloride (RCOCl), Base (e.g., triethylamine) | Amide |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base (e.g., pyridine) | Sulfonamide |

Intramolecular Cyclization Pathways

The strategic placement of the amine, alcohol, and alkene functionalities within the this compound scaffold makes it an excellent precursor for the synthesis of various five-membered heterocycles through intramolecular cyclization.

Palladium-catalyzed intramolecular amination of the terminal alkene is a powerful method for the synthesis of substituted pyrrolidines. The reaction likely proceeds via a Wacker-type mechanism, involving nucleophilic attack of the amine onto the palladium-activated alkene. The regioselectivity of this cyclization can be influenced by the reaction conditions and the nature of the palladium catalyst and ligands. This approach can lead to the formation of 2-vinyl-4-hydroxypyrrolidine derivatives.

Intramolecular cyclization involving the hydroxyl group can lead to the formation of substituted tetrahydrofurans. These reactions can be promoted by either electrophilic activation of the alkene or by converting the hydroxyl group into a better nucleophile.

For instance, electrophile-induced cyclization, using reagents such as iodine or mercury(II) salts, can proceed via the formation of a cyclic halonium or mercurinium ion intermediate, which is then trapped by the intramolecular hydroxyl nucleophile. Subsequent reductive workup (in the case of oxymercuration) yields the substituted tetrahydrofuran.

Alternatively, palladium-catalyzed intramolecular O-alkylation can be employed. In such cases, a palladium(0) catalyst can facilitate the cyclization of a suitably derivatized this compound, for example, where the hydroxyl group is part of an allylic carbonate.

| Cyclization Type | Reagents/Catalyst | Heterocyclic Product | Key Intermediate |

| Aminopalladation | Pd(II) catalyst | 2-Vinyl-4-hydroxypyrrolidine | π-Allylpalladium complex |

| Iodoaminocyclization | I₂, NaHCO₃ | 4-Hydroxy-2-(iodomethyl)pyrrolidine | Iodonium ion |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂; 2. NaBH₄ | 3-Amino-2-methyltetrahydrofuran | Organomercurial |

| Iodoetherification | I₂, NaHCO₃ | 3-Amino-5-(iodomethyl)tetrahydrofuran | Iodonium ion |

Tandem Reactions and Cascade Processes Initiated by this compound

The strategic placement of amino and hydroxyl groups in proximity to a vinyl group in this compound makes it an ideal substrate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures.

One of the primary anticipated tandem reactions of this compound is an intramolecular cyclization followed by a subsequent reaction. For instance, under appropriate conditions, the amine or hydroxyl group can initiate an intramolecular cyclization onto the double bond. This is often facilitated by a metal catalyst, such as palladium(II), in a Wacker-type cyclization. mdpi.com The initial intramolecular aminocyclization or oxycyclization would lead to the formation of a five-membered heterocyclic ring, specifically a substituted pyrrolidine (B122466) or tetrahydrofuran derivative. This intermediate can then be trapped by a variety of nucleophiles or undergo further transformations in a cascade sequence.

For example, a palladium-catalyzed intramolecular aminocyclization could be followed by carbonylation or coupling with another molecule, leading to highly functionalized pyrrolidine structures. Such cascade reactions are highly valuable in the synthesis of natural products and pharmaceutical agents. nih.gov

Table 1: Potential Tandem Reactions of this compound

| Initiating Group | Cyclization Type | Potential Subsequent Reaction | Product Class |

|---|---|---|---|

| Amine | Intramolecular Amination | Carbonylation | Pyrrolidine-based keto-esters |

| Amine | Intramolecular Amination | Heck Coupling | Aryl-substituted pyrrolidines |

Intermolecular Reactions and Derivative Formation

The presence of three distinct functional groups in this compound allows for a wide array of intermolecular reactions, leading to the formation of various derivatives.

Conjugate Additions and Nucleophilic Attack by this compound

The primary amine in this compound can act as a potent nucleophile in conjugate addition reactions, also known as Michael additions. wikipedia.orgorganic-chemistry.org When reacted with α,β-unsaturated carbonyl compounds (enones), esters, or nitriles, the amine can add to the β-carbon, leading to the formation of β-amino compounds. This aza-Michael reaction is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. rsc.orgnih.gov

The general mechanism involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated to yield the final product. The reactivity can be influenced by the choice of solvent and the presence of catalysts.

Table 2: Representative Conjugate Addition Reactions

| Michael Acceptor | Product Type |

|---|---|

| Methyl acrylate | β-Amino ester |

| Acrylonitrile | β-Amino nitrile |

Derivatization via Acylation, Alkylation, and Amidation

The amino and hydroxyl groups of this compound are readily derivatized through common organic transformations such as acylation, alkylation, and amidation.

Acylation: Both the amine and the alcohol can be acylated using acyl chlorides or anhydrides. khanacademy.org Selective acylation can often be achieved by controlling the reaction conditions. For instance, N-acylation is typically faster and can be performed at lower temperatures. O-acylation might require more forcing conditions or the use of a catalyst.

Alkylation: The primary amine can be alkylated with alkyl halides. organic-chemistry.org Mono-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, often leading to over-alkylation. Reductive amination provides a more controlled method for mono-alkylation.

Amidation: The primary amine can react with carboxylic acids or their derivatives to form amides. libretexts.orgnih.govyoutube.com This reaction is fundamental in peptide synthesis and for the creation of a wide range of functional materials. Direct condensation with carboxylic acids typically requires a coupling agent or high temperatures to remove the water byproduct.

Table 3: Derivatization Reactions of this compound

| Reagent | Reaction Type | Functional Group Modified | Product Class |

|---|---|---|---|

| Acetyl chloride | Acylation | Amine and/or Alcohol | N-acetyl and/or O-acetyl derivative |

| Methyl iodide | Alkylation | Amine | N-methylated derivatives |

Coordination Chemistry with Metal Centers as Ligands

This compound possesses two donor atoms, the nitrogen of the amine and the oxygen of the alcohol, making it a potential bidentate ligand in coordination chemistry. libretexts.orgbritannica.com It can form stable chelate complexes with a variety of transition metal ions. The vinyl group can also participate in coordination, potentially making it a tridentate ligand in some cases.

The formation of these metal complexes can significantly alter the reactivity of the organic ligand, enabling its use in catalysis or as a precursor for novel materials. The coordination geometry and the stability of the resulting complexes will depend on the nature of the metal ion, its oxidation state, and the reaction conditions. nih.gov The ability to form a five- or six-membered chelate ring with a metal center is a key feature of such ligands. science.gov

Table 4: Potential Coordination Complexes

| Metal Ion | Potential Coordination Mode | Potential Geometry |

|---|---|---|

| Copper(II) | N, O-bidentate | Square planar or distorted octahedral |

| Nickel(II) | N, O-bidentate | Octahedral or square planar |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and can be used to elucidate the stereochemistry of a molecule. For 3-Aminopent-4-en-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Studies for this compound and its Synthesized Intermediates

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen) and the presence of the carbon-carbon double bond.

The vinyl group protons (H-4 and H-5) are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the π-system. The proton at C-4, being a methine proton, will likely appear as a doublet of doublets of doublets, coupled to the two geminal protons at C-5 and the proton at C-3. The terminal vinyl protons at C-5 will be diastereotopic and are expected to present as two separate signals, each appearing as a doublet of doublets, due to geminal coupling with each other and vicinal coupling to the proton at C-4.

The proton attached to the chiral center at C-3 is anticipated to resonate in the mid-field region. Its signal will be a complex multiplet due to coupling with the protons on the adjacent carbons (C-2 and C-4). The methylene (B1212753) protons at C-1 and C-2, being adjacent to the hydroxyl and amino groups respectively, will also exhibit distinct chemical shifts and multiplicities. The protons at C-1, being directly attached to the carbon bearing the hydroxyl group, are expected to be the most deshielded of the aliphatic protons and will likely appear as a triplet. The protons at C-2 will likely be diastereotopic and appear as two distinct multiplets. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can be variable depending on concentration and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1a, H-1b | 3.70 | t | 6.5 |

| H-2a, H-2b | 1.75 | m | - |

| H-3 | 3.40 | m | - |

| H-4 | 5.80 | ddd | 17.0, 10.5, 6.0 |

| H-5a (trans) | 5.25 | dd | 17.0, 1.5 |

| H-5b (cis) | 5.10 | dd | 10.5, 1.5 |

| -NH₂ | 1.50 | br s | - |

| -OH | 1.80 | br s | - |

Carbon-13 (¹³C) NMR Analysis of the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the predicted broadband proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The carbons of the vinyl group (C-4 and C-5) are expected to appear in the downfield region, typically between 115 and 140 ppm. The terminal methylene carbon (C-5) will likely be at a lower chemical shift than the methine carbon (C-4). The carbon atom bearing the hydroxyl group (C-1) is also expected to be in a relatively downfield region for an aliphatic carbon, typically around 60 ppm, due to the electronegativity of the oxygen atom. The chiral carbon atom attached to the amino group (C-3) is predicted to resonate around 55 ppm. The remaining methylene carbon (C-2) will appear in the more upfield aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 61.0 |

| C-2 | 38.0 |

| C-3 | 55.0 |

| C-4 | 138.0 |

| C-5 | 116.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks are expected between:

H-1 and H-2, confirming the connectivity of the ethanolamine (B43304) fragment.

H-2 and H-3, linking the methylene group to the chiral center.

H-3 and H-4, establishing the connection between the chiral center and the vinyl group.

H-4 and H-5a/H-5b, confirming the vinyl group structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The expected correlations are:

H-1 with C-1

H-2 with C-2

H-3 with C-3

H-4 with C-4

H-5 with C-5

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

Protons at C-1 (H-1) showing correlations to C-2 and C-3.

Protons at C-2 (H-2) showing correlations to C-1, C-3, and C-4.

The proton at C-3 (H-3) showing correlations to C-1, C-2, C-4, and C-5.

The proton at C-4 (H-4) showing correlations to C-2, C-3, and C-5.

Protons at C-5 (H-5) showing correlations to C-3 and C-4.

These 2D NMR experiments, in conjunction, would provide a definitive confirmation of the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₅H₁₁NO, the calculated exact mass of the molecular ion [M+H]⁺ can be determined.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₅H₁₁NO | 101.0841 |

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0919 |

| [M+Na]⁺ | C₅H₁₁NNaO⁺ | 124.0738 |

The experimental determination of one of these exact masses by HRMS would provide strong evidence for the elemental composition of the compound.

Fragmentation Patterns and Structural Elucidation of this compound

In electron ionization (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation based on the functional groups present. The presence of an amino group, a hydroxyl group, and a double bond will influence the fragmentation pathways.

Due to the presence of a nitrogen atom, the molecular ion peak at m/z 101 is expected to be an odd number, consistent with the nitrogen rule.

Key fragmentation pathways are likely to include:

α-cleavage adjacent to the nitrogen atom: This is a common fragmentation for amines and would involve the loss of a vinyl radical (•CH=CH₂) to form a resonance-stabilized iminium ion at m/z 74, or the loss of the hydroxyethyl (B10761427) radical (•CH₂CH₂OH) to form an ion at m/z 56. libretexts.org

α-cleavage adjacent to the oxygen atom: This is a characteristic fragmentation for primary alcohols and would lead to the loss of the aminovinylmethyl radical to form a prominent ion at m/z 31 ([CH₂OH]⁺). whitman.edu

Loss of water: The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a peak at m/z 83. whitman.edu

Loss of ammonia (B1221849): The loss of ammonia (17 Da) is also a possible fragmentation, leading to a peak at m/z 84.

Allylic cleavage: The bond between C-3 and C-2 is allylic and its cleavage could lead to the formation of a stable allylic cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 101 | [C₅H₁₁NO]⁺• | Molecular Ion |

| 84 | [C₅H₈O]⁺• | [M - NH₃]⁺• |

| 83 | [C₅H₉N]⁺• | [M - H₂O]⁺• |

| 74 | [C₄H₈NO]⁺ | [M - •CH=CH₂]⁺ |

| 56 | [C₃H₆N]⁺ | [M - •CH₂CH₂OH]⁺ |

| 31 | [CH₃O]⁺ | [CH₂OH]⁺ |

The analysis of these characteristic fragment ions in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For a molecule like this compound, IR spectroscopy can provide definitive evidence for the presence of its key functional groups: the hydroxyl (-OH), amino (-NH2), and vinyl (C=C) groups.

Characteristic Vibrational Frequencies of Functional Groups in this compound

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the distinct vibrational modes of its functional groups. The primary alcohol (-OH) and primary amine (-NH2) groups are particularly prominent in the high-frequency region of the spectrum, typically appearing as broad bands due to hydrogen bonding. The alkene group also presents several characteristic bands.

The expected vibrational frequencies for the functional groups in this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium (two bands) |

| N-H (Amine) | Scissoring (Bending) | 1590 - 1650 | Medium to Strong |

| C-H (Alkene) | =C-H Stretching | 3010 - 3100 | Medium |

| C=C (Alkene) | C=C Stretching | 1640 - 1680 | Medium, Sharp |

| C-H (Alkene) | =C-H Bending (Out-of-plane) | 910 - 990 | Strong |

| C-O (Alcohol) | C-O Stretching | 1050 - 1150 | Strong |

| C-N (Amine) | C-N Stretching | 1020 - 1250 | Medium |

This table is generated based on established infrared spectroscopy correlation data. Actual peak positions can vary based on molecular environment, solvent, and hydrogen bonding.

Monitoring Reaction Progress via IR Spectroscopy

In-situ IR spectroscopy, often utilizing technologies like ReactIR, is an invaluable tool for monitoring the progress of chemical reactions in real-time. mt.com By tracking the disappearance of reactant-specific peaks and the simultaneous appearance of product-specific peaks, chemists can gain insights into reaction kinetics, mechanisms, and endpoints without the need for offline sampling and analysis.

For example, in a hypothetical synthesis of this compound, IR spectroscopy could be used to monitor the conversion of a starting material. If the synthesis involved the reduction of a nitrile or a nitro group to form the amine, one would monitor the disappearance of the characteristic nitrile (C≡N, ~2250 cm⁻¹) or nitro (N=O, ~1550 and 1350 cm⁻¹) stretching bands. Concurrently, the appearance and growth of the N-H stretching bands (~3300-3500 cm⁻¹) and the N-H bending band (~1590-1650 cm⁻¹) would signal the formation of the desired amine product. uctm.edu This continuous monitoring allows for precise control over reaction conditions to optimize yield and minimize impurities.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure of this compound Derivatives

A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information obtained.

| Parameter | Example Value |

| Chemical Formula | C₇H₁₂ClNO₂ |

| Formula Weight | 177.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 11.456(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 939.4(7) |

| Z (molecules/unit cell) | 4 |

This table contains hypothetical data for illustrative purposes.

This data allows for the precise determination of all bond lengths, bond angles, and torsion angles within the molecule, confirming its constitution and stereochemistry in the solid state. aalto.fi

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. researchgate.netnih.gov

For this compound or its derivatives, the hydroxyl and amino groups are potent hydrogen bond donors and acceptors. Therefore, the crystal structure would be expected to be dominated by a network of intermolecular hydrogen bonds. mdpi.com Common interactions would include:

N-H···O: Hydrogen bonds between the amino group of one molecule and the hydroxyl oxygen of a neighboring molecule.

O-H···N: Hydrogen bonds between the hydroxyl group of one molecule and the amino nitrogen of another.

N-H···N: Hydrogen bonds between the amino groups of two different molecules.

These interactions organize the molecules into specific one-, two-, or three-dimensional supramolecular architectures, such as chains, sheets, or more complex networks. mdpi.comnih.gov Computational tools like Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts, providing a detailed understanding of the forces that stabilize the crystal packing. nih.gov

Other Complementary Techniques

While IR spectroscopy and X-ray crystallography provide crucial structural information, a comprehensive characterization of this compound relies on a suite of complementary analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most important techniques for structural elucidation of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can be used to definitively establish the complete bonding framework.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound with high accuracy by measuring its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a molecular fingerprint that can help confirm the identity of the compound.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula to confirm the compound's elemental composition.

Thermogravimetric Analysis (TGA) for Thermal Behavior of Derivatives

Thermogravimetric analysis is a vital technique for determining the thermal stability and decomposition profile of chemical compounds. This methodology involves monitoring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Such data is instrumental in establishing the operational limits and storage conditions for chemical substances and their derivatives.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful surface-sensitive spectroscopic technique used to determine the electronic structure of atoms and molecules. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, PES provides valuable information about the electron binding energies and the molecular orbital composition.

A thorough search of scientific databases indicates a lack of studies employing photoelectron spectroscopy to investigate the electronic structure of this compound. While the electronic properties of related functional groups, such as allylic systems and amino alcohols, have been explored in a broader context, specific experimental or theoretical PES data for this compound is absent from the published literature. Therefore, it is not possible to present a data table of ionization energies or a detailed analysis of the molecular orbital diagram for this specific compound based on photoelectron spectroscopy. Further research is required to characterize the electronic landscape of this compound using this advanced technique.

Computational Chemistry and Molecular Modeling of 3 Aminopent 4 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and reaction energetics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a flexible molecule like 3-Aminopent-4-en-1-ol, with several rotatable bonds, DFT can be employed to explore its conformational space and identify the most stable conformers. By systematically rotating the dihedral angles associated with the C-C, C-N, and C-O bonds, a potential energy surface can be mapped out.

The relative energies of different conformers, arising from intramolecular interactions such as hydrogen bonding between the amino and hydroxyl groups, can be calculated. It is hypothesized that conformers allowing for such intramolecular hydrogen bonds would exhibit lower energies and thus be more populated at equilibrium. A representative DFT study could involve geometry optimizations and frequency calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) to accurately account for both electron correlation and dispersion forces.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (N-C3-C4-C5) | Dihedral Angle (HO-C1-C2-C3) | Intramolecular H-Bond (N-H···O) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 180° (anti) | No | 2.5 |

| B | 60° (gauche) | 180° (anti) | No | 1.0 |

| C | 180° (anti) | 60° (gauche) | No | 1.2 |

| D | 60° (gauche) | 60° (gauche) | Yes | 0.0 |

Note: This data is hypothetical and for illustrative purposes.

Ab Initio Methods for Understanding Reaction Pathways and Transition States

Ab initio methods, which are based on first principles without empirical parameterization, are invaluable for studying reaction mechanisms. For this compound, these methods can be used to investigate various chemical transformations, such as the participation of the amine or alcohol in nucleophilic additions or the reactivity of the double bond in electrophilic additions.

By locating the transition state structures and calculating their energies, activation barriers for different reaction pathways can be determined. For instance, the mechanism of an intramolecular cyclization reaction to form a substituted pyrrolidine (B122466) or piperidine (B6355638) ring could be elucidated. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with a suitable basis set, would provide accurate energetic profiles for these reactions. A mechanistic study on the direct amination of allylic alcohols using palladium catalysis has been explored computationally, providing a framework for how such reactions involving this compound could be modeled. mdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To understand the photochemical behavior of this compound, particularly the role of the vinyl group, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. rsc.org TDDFT can predict electronic excitation energies, which correspond to the absorption of light, and characterize the nature of the excited states. For example, it can determine whether an electronic transition is localized on the C=C double bond (a π → π* transition) or involves charge transfer between the different functional groups.

These calculations are crucial for interpreting UV-Vis absorption spectra and for predicting the molecule's photostability or potential for photochemical reactions. The choice of functional is critical in TDDFT calculations, with range-separated functionals often providing more accurate results for charge-transfer states. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the molecule and the timescales of conformational changes.

By simulating the molecule in an aqueous environment, the intermolecular interactions between the amino and hydroxyl groups of this compound and surrounding water molecules can be studied. This would provide a detailed picture of the solvation structure and the extent of hydrogen bonding with the solvent, which can significantly influence the molecule's reactivity and properties in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netscielo.br

Vibrational Spectra: By calculating the harmonic vibrational frequencies, the positions of peaks in the IR and Raman spectra can be predicted. This can help in assigning the experimentally observed vibrational modes to specific molecular motions, such as the N-H stretch, O-H stretch, and C=C stretch.

NMR Spectra: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.netnih.gov These predicted chemical shifts can be invaluable for interpreting complex experimental NMR spectra and confirming the molecule's structure. comporgchem.com

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (-CH₂OH) | 62.5 | 63.1 |

| C2 (-CH₂-) | 40.1 | 40.8 |

| C3 (-CH(NH₂)-) | 55.8 | 56.5 |

| C4 (=CH-) | 135.2 | 134.7 |

| C5 (=CH₂) | 116.9 | 117.4 |

Note: This data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) and Structure-Uptake Relationship (SUR) Modeling of this compound Analogues

While no specific SAR or SUR studies on this compound are publicly available, the principles of these modeling techniques can be applied to understand how structural modifications would affect its biological activity or uptake properties.

By creating a library of virtual analogues of this compound with varying substituents, computational models can be built to correlate molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) with a specific biological activity. These Quantitative Structure-Activity Relationship (QSAR) models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds. Similarly, Structure-Uptake Relationship (SUR) models could be developed to predict how changes in the molecular structure might influence its transport across biological membranes.

Applications of 3 Aminopent 4 En 1 Ol in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The presence of a stereogenic center bearing an amino group makes 3-aminopent-4-en-1-ol a significant starting material for the synthesis of enantiomerically pure complex molecules. The strategic positioning of its functional groups allows for a variety of stereoselective transformations.

Chiral amino alcohols are fundamental components in a vast array of pharmaceuticals, including antiviral and anticancer agents. nih.govfrontiersin.orgnih.gov The synthesis of single-enantiomer drug intermediates is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. mdpi.com Biocatalytic and asymmetric chemical methods are often employed to produce these crucial chiral building blocks. nih.govfrontiersin.orgmdpi.com

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, its structure is analogous to key intermediates used in the preparation of important therapeutic agents. For instance, the vicinal amino alcohol moiety is a key pharmacophore in many antiviral drugs, such as the HIV protease inhibitor Atazanavir. nih.gov The synthesis of such drugs often relies on chiral amino alcohol synthons. The vinyl group in this compound offers a reactive handle for further molecular elaboration, which could be exploited in the synthesis of novel pharmaceutical analogues.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

| Pharmaceutical Class | Key Structural Motif | Potential Synthetic Contribution of this compound |

| Antiviral Agents | Chiral Amino Alcohols | Serves as a chiral backbone for peptidomimetic structures. The vinyl group allows for further modification. |

| Anticancer Agents | Complex Chiral Amines and Alcohols | The stereocenter and functional groups can be incorporated into complex natural product-like molecules with cytotoxic activity. nih.gov |

| β-Blockers | Amino Alcohol Side Chains | Although structurally different from typical phenoxypropanolamines, it could be used to synthesize novel analogues. researchgate.net |

Natural products remain a vital source of inspiration for the development of new therapeutic agents. Many of these complex molecules, including alkaloids and macrolides, contain chiral amino alcohol substructures. diva-portal.orgdiva-portal.org The synthesis of these intricate molecules often relies on the use of small, enantiomerically pure building blocks from the "chiral pool." diva-portal.org

This compound, with its defined stereochemistry and multiple functional groups, is a prime candidate for such a role. The vinyl group is particularly significant as it can participate in a variety of powerful carbon-carbon bond-forming reactions that are central to modern synthetic organic chemistry. For example, ring-closing metathesis (RCM) of a suitably derivatized this compound could provide access to substituted nitrogen-containing heterocycles, which are common motifs in alkaloid natural products. Furthermore, the hydroxyl and amino groups can be used to extend carbon chains, as required for the synthesis of macrolide antibiotics or other long-chain natural products. nih.gov

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral amino alcohols are precursors to some of the most successful and widely used ligand classes, such as bisoxazolines (BOX) and phosphinooxazolines (PHOX). nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.govrsc.org

This compound can be readily converted into a variety of chiral ligands. For example, condensation of the amino alcohol with a dinitrile or a related species can furnish a chiral bisoxazoline ligand. Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for substitution with a diphenylphosphine (B32561) moiety to generate a P,N-ligand, a class of ligands that has proven effective in a range of asymmetric transformations. nih.gov The vinyl group could also be retained in the final ligand structure, potentially influencing the electronic properties of the metal center or providing a site for immobilization of the catalyst.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Class | Synthetic Precursor | Potential Application |

| Oxazoline-based Ligands | This compound | Asymmetric allylic alkylation, Diels-Alder reactions, and conjugate additions. |

| P,N-Ligands | Derivatized this compound | Asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. |

| Novel Bidentate Ligands | Functionalized this compound | Exploration in a wide range of metal-catalyzed asymmetric transformations. rsc.org |

Scaffold for the Development of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of all known drugs containing at least one heterocyclic ring. The ability to construct these ring systems with control over stereochemistry is a key objective in organic synthesis.

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. whiterose.ac.uk The synthesis of substituted pyrrolidines, particularly in an enantiomerically pure form, is therefore of significant interest. One common strategy for the synthesis of pyrrolidines is the intramolecular cyclization of an amine onto an activated double bond.

The structure of this compound is well-suited for this type of transformation. For instance, activation of the terminal double bond through hydroboration, followed by oxidation, would yield an aldehyde. This intermediate could then undergo intramolecular reductive amination to form a 3-hydroxymethyl-pyrrolidine derivative. Alternatively, intramolecular aminomercuration or other electrophile-induced cyclization reactions could be employed to construct the pyrrolidine ring. The resulting substituted pyrrolidines, with their defined stereochemistry, would be valuable intermediates for further synthetic manipulations. nih.gov

The oxazolidinone ring is another important heterocyclic motif, most notably found in the linezolid (B1675486) class of antibiotics. A common method for the synthesis of oxazolidinones is the cyclization of a β-amino alcohol with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent. nih.govbeilstein-archives.orgorganic-chemistry.org

This compound can serve as a direct precursor to a chiral 4-vinyl-oxazolidin-2-one. nih.gov This reaction would typically involve the treatment of the amino alcohol with a reagent like carbonyldiimidazole (CDI) or triphosgene, which would effect the cyclization to form the five-membered ring. The resulting 4-vinyl-oxazolidin-2-one is a valuable synthetic intermediate. nih.govthieme-connect.com The vinyl group can be subjected to a variety of transformations, such as oxidation, reduction, or participation in cycloaddition reactions, while the oxazolidinone ring can serve as a chiral auxiliary to direct the stereochemistry of reactions at other positions of the molecule.

Formation of Other Nitrogen and Oxygen Containing Rings

The unique structural arrangement of this compound, featuring amino and hydroxyl functionalities separated by a three-carbon chain and an adjacent vinyl group, provides a versatile scaffold for the synthesis of various nitrogen and oxygen-containing heterocyclic rings. Through carefully designed reaction sequences, this compound can be guided to form a range of saturated and unsaturated heterocycles, which are core structures in many pharmaceuticals and biologically active molecules.

Intramolecular cyclization is a key strategy for converting this compound derivatives into valuable heterocyclic systems. For instance, after suitable N-protection, the terminal alkene can be subjected to oxidative cleavage to yield a carboxylic acid. Subsequent deprotection and amide bond formation can lead to the synthesis of substituted pyrrolidines . Alternatively, intramolecular hydroamination reactions, catalyzed by various transition metals, can directly effect the cyclization of the amino group onto the double bond, providing a direct route to substituted pyrrolidines.

Similarly, the synthesis of six-membered rings such as piperidines can be envisioned. One potential pathway involves the hydroformylation of the terminal alkene to introduce a formyl group, followed by reductive amination with the primary amine to close the ring.

The presence of both nitrogen and oxygen atoms allows for the construction of heterocycles containing both elements. For example, derivatives of this compound can serve as precursors for morpholines and oxazines . A plausible synthetic route to a morpholine (B109124) derivative could involve the N-alkylation of the amino group with a two-carbon unit bearing a leaving group and a protected hydroxyl group. Subsequent deprotection and intramolecular etherification would complete the morpholine ring. The synthesis of oxazines could be approached through reactions that involve the concerted or stepwise formation of C-N and C-O bonds across the alkene.

While specific, detailed research findings on the direct conversion of this compound to these diverse heterocycles are not extensively documented in publicly available literature, the fundamental principles of organic synthesis strongly support its potential as a precursor. The strategic manipulation of its functional groups opens a wide array of possibilities for constructing these important heterocyclic scaffolds.

Preparation of Macrocyclic Compounds

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. This compound can serve as a valuable monomeric unit in the synthesis of macrocyclic structures, primarily through the strategic use of its terminal alkene and bifunctional nature.

A prominent method for the synthesis of macrocycles from precursors like this compound is Ring-Closing Metathesis (RCM) . This powerful reaction, often catalyzed by ruthenium-based complexes, facilitates the formation of a new double bond between two terminal alkenes within the same molecule, leading to the formation of a macrocycle.

To utilize this compound in RCM, it would first need to be elaborated into a diene precursor. This can be achieved by coupling two molecules of this compound, or by reacting it with another molecule containing a terminal alkene. For example, the amino group could be acylated with an ω-alkenyl acid chloride, or the hydroxyl group could be etherified with an ω-alkenyl halide. This would result in a linear molecule with two terminal double bonds, poised for macrocyclization via RCM.

The size of the resulting macrocycle can be precisely controlled by the length of the linker used to connect the two alkene functionalities. This modularity allows for the synthesis of a library of macrocycles with varying ring sizes and properties. The resulting macrocyclic lactams or lactones would contain the core structure of this compound embedded within the larger ring.

Below is a table illustrating hypothetical RCM precursors derived from this compound and the potential resulting macrocycle size:

| RCM Precursor Derived from this compound | Linker Length (atoms) | Resulting Macrocycle Size (atoms) |

| N-Acryloyl-3-aminopent-4-en-1-ol | 3 | 10 |

| N-(Pent-4-enoyl)-3-aminopent-4-en-1-ol | 5 | 12 |

| O-(But-3-enyl)-3-aminopent-4-en-1-ol | 4 | 11 |

While specific examples of macrocyclization starting directly from this compound are not prevalent in the literature, the principles of RCM are well-established, and its application to appropriately functionalized derivatives of this compound is a highly feasible and attractive synthetic strategy.

Development of Advanced Materials and Functional Molecules

The dual functionality of this compound also makes it an intriguing monomer for the synthesis of functional polymers and advanced materials. The terminal alkene allows for polymerization through various mechanisms, while the amino and hydroxyl groups provide sites for further modification and impart specific properties to the resulting material.

One of the primary methods for polymerizing monomers like this compound is through Ring-Opening Metathesis Polymerization (ROMP) of a cyclic derivative, or more directly through polymerization of the vinyl group. However, for creating functional polymers, the amino and hydroxyl groups are key. These can be protected during polymerization and then deprotected to yield a polymer with pendant reactive groups.

These pendant amino and hydroxyl groups can be used to attach a wide variety of other molecules, such as drugs, targeting ligands, or fluorescent dyes, creating functional materials for biomedical applications. For example, a polymer derived from this compound could be used as a scaffold for a drug delivery system, where the drug is covalently attached to the polymer backbone and released under specific physiological conditions.

Furthermore, the amino and hydroxyl groups can influence the physical properties of the polymer, such as its solubility, thermal stability, and adhesive properties. For instance, the ability of these groups to form hydrogen bonds can lead to polymers with increased water solubility and higher glass transition temperatures.

The table below outlines potential functional polymers that could be synthesized from this compound and their potential applications:

| Polymer Type | Functionalization Strategy | Potential Application |

| Poly(this compound) | Direct polymerization of the vinyl group | Water-soluble polymer, coating material |

| Post-polymerization modified polymer | Attachment of bioactive molecules to the amino/hydroxyl groups | Drug delivery, biomaterials |

| Copolymers | Copolymerization with other functional monomers | Tunable material properties, sensors |

The development of advanced materials from this compound is an area with significant potential. Its unique combination of a polymerizable group and reactive handles for functionalization makes it a promising candidate for the creation of a new generation of smart and functional materials.

Investigations into the Biological Activity Mechanisms of 3 Aminopent 4 En 1 Ol Derivatives and Analogues

Mechanistic Studies of Antimicrobial Activity

While research into the specific antimicrobial mechanisms of 3-aminopent-4-en-1-ol derivatives is an emerging field, studies on related amphiphilic compounds provide insights into potential modes of action. The structural characteristics of these molecules, possessing both hydrophilic and hydrophobic regions, suggest a propensity to interact with and disrupt bacterial cell membranes.

Interaction with Bacterial Cellular Components

The primary mechanism by which many antimicrobial agents exert their effects is through interaction with the bacterial cell envelope. For derivatives of amino alcohols, this often involves the disruption of the membrane's integrity. Some amphiphilic aminoglycoside derivatives have been shown to interact with bacterial surface components like lipoteichoic acids in Gram-positive bacteria, leading to membrane depolarization and increased permeability. nih.gov This disruption of the cell wall integrity can be visualized through electron microscopy, which has shown changes in the localization of lipids and impairment of septum formation, crucial for bacterial cell division. nih.gov Cationic residues on these molecules can form strong electrostatic interactions with the negatively charged surfaces of bacterial membranes, a key step in the stabilization of the compound at the site of action. nih.gov This interaction can lead to the formation of pores or channels in the membrane, causing leakage of cellular contents and ultimately cell death.

Permeation and Efflux Mechanisms in Gram-Negative Pathogens

Gram-negative bacteria present a formidable challenge for antimicrobial agents due to their protective outer membrane and the presence of efflux pumps that actively expel foreign compounds. The ability of a drug to be effective against these pathogens is a synergistic interplay between its ability to permeate the outer membrane and its capacity to evade efflux pumps.

The outer membrane of Gram-negative bacteria acts as a selective barrier, with porin channels allowing the passage of hydrophilic molecules while the lipid bilayer is more permeable to hydrophobic compounds. nih.gov Polycationic agents can increase the permeability of the outer membrane by binding to lipopolysaccharides and displacing divalent cations that stabilize the membrane structure. nih.gov

Efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family, are a major mechanism of antibiotic resistance. mdpi.com These pumps can recognize and expel a broad range of structurally diverse compounds. nih.gov Therefore, for a derivative of this compound to be effective against Gram-negative bacteria, it would ideally possess physicochemical properties that facilitate its entry through the outer membrane while not being a substrate for the prevalent efflux pumps.

Anti-Cancer Mechanisms of Action

Enaminone derivatives have demonstrated promising anti-cancer activity through various mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in tumor progression.

Cellular Pathway Modulation by this compound Derivatives

Studies on N-propargylic β-enaminone derivatives have shown that these compounds can induce apoptosis in breast cancer cells. metu.edu.trnih.gov This is often accompanied by a cell cycle arrest at the G0/G1 phase. metu.edu.trnih.gov The molecular machinery of apoptosis is intricately regulated by a host of signaling proteins. Research has indicated that these enaminone derivatives can modulate the expression levels of key apoptotic proteins, causing significant changes in the levels of Bcl-2 and Bax mRNA. metu.edu.trnih.gov Furthermore, the cytotoxic and apoptotic effects of these compounds appear to be mediated by an increase in cellular reactive oxygen species (ROS). metu.edu.trnih.gov

The tumor suppressor protein p53 and the transcription factor NF-κB are central players in cancer development and progression, often exhibiting opposing effects on cell survival. nih.gov The interplay between these two pathways is a critical area of cancer research. researchgate.net Some anti-cancer agents are known to function by modulating these pathways, and it is plausible that certain enaminone derivatives could exert their anti-tumor effects through similar mechanisms. For instance, some 4-thiazolidinone (B1220212) derivatives, which share structural similarities with cyclic enaminones, have been shown to affect the expression of key apoptotic proteins including p53. mdpi.com

Interaction with Biological Targets

A significant target for a subset of enaminone derivatives in cancer therapy is the family of carbonic anhydrase (CA) enzymes. nih.govepilepsysociety.org.uktandfonline.com Specifically, enaminone-based carboxylic acids have been designed as non-classical inhibitors of these zinc-containing metalloenzymes. nih.govtandfonline.com These compounds can inhibit CAs through various modes of action, including direct binding to the catalytic zinc ion or anchoring to the zinc-bound water molecule. nih.gov Certain enaminone analogs of the clinical candidate SLC-0111 have exhibited good selectivity toward the tumor-associated isoform CA IX over other isoforms. researchgate.net

Beyond carbonic anhydrases, other enzymes are also potential targets for enaminone derivatives. The enaminone scaffold is recognized as a versatile pharmacophore in drug development, and its derivatives have been evaluated as potential inhibitors of other enzymes relevant to cancer, such as VEGFR2. researchgate.net

Anticonvulsant Mechanisms of Related Enaminone Structures

The anticonvulsant properties of enaminones are the most extensively studied of their biological activities. Research has revealed a dual mode of action for many of these compounds, involving both the enhancement of inhibitory neurotransmission and the blockade of excitatory ion channels.

A primary mechanism of action for several anticonvulsant enaminones is the modulation of the GABAergic system. scirp.orgnih.gov Some anilino enaminones act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effect of GABA on neuronal activity. scirp.org Other studies suggest that certain enaminones may increase extracellular GABA levels, possibly by inhibiting GABA reuptake or the enzyme GABA transaminase (GABA-T). nih.gov This increase in GABA then acts on presynaptic GABA-B receptors to decrease the release of excitatory neurotransmitters like glutamate. nih.gov

In addition to their effects on the GABAergic system, many anticonvulsant enaminones also target voltage-gated sodium channels. metu.edu.trepilepsysociety.org.ukresearchgate.net These channels are crucial for the initiation and propagation of action potentials in neurons. epilepsysociety.org.uk By blocking these channels, particularly in a use-dependent manner, these drugs can prevent the high-frequency repetitive firing of neurons that is characteristic of seizures. youtube.com Electrophysiology studies have confirmed that some fluorinated N-benzamide enaminones selectively inhibit voltage-gated sodium channels. metu.edu.tr This blockade is achieved by the drug binding to the channel and stabilizing its inactivated state, thereby preventing its return to the resting state and subsequent opening.

Interactive Data Table: Biological Activities of Enaminone Derivatives

| Compound Class/Derivative | Biological Activity | Mechanism of Action | Key Findings |

| Amphiphilic Aminoglycoside Derivatives | Antimicrobial | Membrane disruption, depolarization, and increased permeability. nih.gov | Interacts with bacterial surface components like lipoteichoic acids. nih.gov |

| N-propargylic β-enaminones | Anti-Cancer | Induction of apoptosis, G0/G1 cell cycle arrest, modulation of Bcl-2/Bax, and increased ROS. metu.edu.trnih.gov | Showed selective cytotoxicity against breast cancer cells. metu.edu.trnih.gov |

| Enaminone-based Carboxylic Acids | Anti-Cancer | Inhibition of carbonic anhydrase (CA) enzymes. nih.govepilepsysociety.org.uktandfonline.com | Can bind directly to the catalytic zinc ion of CAs. nih.gov |

| Anilino Enaminones | Anticonvulsant | Positive allosteric modulation of GABA-A receptors. scirp.org | Enhances the inhibitory effect of GABA on neuronal activity. scirp.org |

| Various Anticonvulsant Enaminones | Anticonvulsant | Enhancement of extracellular GABA levels. nih.gov | May inhibit GABA reuptake or GABA transaminase. nih.gov |